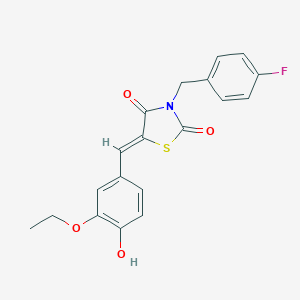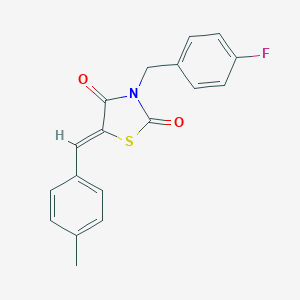![molecular formula C24H21ClN4O6 B302221 Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302221.png)
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the family of benzoates and is widely used in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also inhibits the activity of enzymes that are involved in the synthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate has various biochemical and physiological effects. It has shown to have significant antioxidant activity, which makes it a potential therapeutic agent for the treatment of oxidative stress-related disorders. It also has anti-inflammatory activity, which makes it a potential therapeutic agent for the treatment of inflammatory disorders. Moreover, it has shown to have neuroprotective activity, which makes it a potential therapeutic agent for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate has various advantages and limitations for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research. It is also stable and has a long shelf life, which makes it easy to store. However, it is a toxic compound that requires special handling and disposal procedures. Moreover, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate has various future directions for research. One of the future directions is to study its potential as an anti-cancer agent. Further studies are needed to understand its mechanism of action and to optimize its structure for better activity. Another future direction is to study its potential as a therapeutic agent for the treatment of neurological disorders. Further studies are needed to understand its mechanism of action and to optimize its structure for better activity. Moreover, further studies are needed to understand its potential as an antifungal and antibacterial agent, and to optimize its structure for better activity.
Synthesemethoden
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate is a synthetic compound that can be synthesized through various methods. One of the most common methods is the reaction between 4-chloro-3-nitrobenzoic acid and 2-furoyl chloride in the presence of triethylamine. The resulting compound is then reacted with 2-cyano-N,N-bis(2-methoxyethyl)acetamide to form Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate has various scientific research applications. It is widely used in medicinal chemistry for the development of new drugs. It has shown potential as an anti-cancer agent, and studies have shown that it inhibits the growth of cancer cells. It is also used as an antifungal and antibacterial agent, and studies have shown that it has significant activity against various fungal and bacterial strains. Moreover, it is used in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate |
|---|---|
Molekularformel |
C24H21ClN4O6 |
Molekulargewicht |
496.9 g/mol |
IUPAC-Name |
methyl 4-chloro-3-[5-[(E)-[[2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetyl]hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C24H21ClN4O6/c1-14-8-16(12-32-2)19(10-26)23(28-14)34-13-22(30)29-27-11-17-5-7-21(35-17)18-9-15(24(31)33-3)4-6-20(18)25/h4-9,11H,12-13H2,1-3H3,(H,29,30)/b27-11+ |
InChI-Schlüssel |
XPUQJOABZYGLNN-LUOAPIJWSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=N1)OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl)C#N)COC |
SMILES |
CC1=NC(=C(C(=C1)COC)C#N)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl |
Kanonische SMILES |
CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl)C#N)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302139.png)



![(5Z)-5-[2-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302145.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302146.png)
![ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302149.png)
![3-(4-fluorobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302150.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302151.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302153.png)
![methyl 3-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302154.png)
![3-(4-Fluorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302158.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)